Ethyl 6-(aminomethyl)picolinate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXKXYTBMCRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-(aminomethyl)picolinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-(aminomethyl)picolinate hydrochloride (CAS Number: 359015-11-5).[1][2][3] As a key intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for its effective application in drug discovery and development. This document delves into its structural and molecular information, physicochemical properties, spectroscopic data, and provides insights into its stability and reactivity. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester and an aminomethyl group.[1][2][3] This unique combination of functional groups makes it a versatile building block in the synthesis of a variety of biologically active molecules. The presence of the primary amine and the ethyl ester allows for a wide range of chemical modifications, enabling the creation of diverse molecular scaffolds. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.

Structural and Molecular Information

A foundational understanding of a molecule begins with its structure. The chemical structure of this compound dictates its intrinsic properties and reactivity.

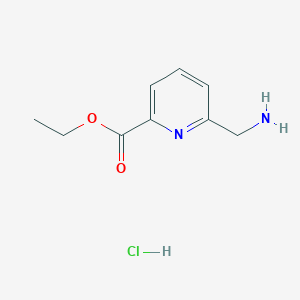

Caption: Chemical Structure of this compound.

Table 1: Molecular and Structural Identifiers

| Property | Value | Source(s) |

| IUPAC Name | ethyl 6-(aminomethyl)pyridine-2-carboxylate hydrochloride | [4] |

| CAS Number | 359015-11-5 | [1][2][3][5] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 216.67 g/mol | [1][2][3][5] |

| Canonical SMILES | CCOC(=O)C1=NC=CC=C1CN.Cl | N/A |

| InChI Key | JHGXKXYTBMCRDX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Appearance | Light yellow to yellow solid | N/A |

| Melting Point | Data not available; some similar compounds decompose at high temperatures. | [6] |

| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents. Quantitative data not readily available. | [7][8][9][10][11] |

| Purity | Typically ≥95% | [1] |

Storage and Handling:

This compound should be stored in a cool, dry place, under an inert atmosphere (such as argon or nitrogen) to prevent degradation. Recommended storage temperatures are typically between 2-8°C. The compound is hygroscopic and should be handled accordingly to minimize exposure to moisture.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a summary of expected spectroscopic data based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene protons of the aminomethyl group (a singlet), and the aromatic protons on the pyridine ring (typically in the range of 7-8.5 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbons, and the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H Stretch | Primary amine |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H |

| 1720-1700 | C=O Stretch | Ester carbonyl |

| 1600-1580 | C=C Stretch | Aromatic ring |

| 1250-1000 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation: The fragmentation of this compound in the mass spectrometer is expected to involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the aminomethyl side chain.[12][13] The molecular ion peak [M]+ would correspond to the free base (C₉H₁₂N₂O₂).

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by its three main functional components: the primary amine, the ethyl ester, and the pyridine ring.

-

Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[14] It can also undergo transesterification in the presence of other alcohols.

-

Pyridine Ring: The pyridine ring is generally stable but can undergo electrophilic substitution under harsh conditions. The electron-withdrawing nature of the ester group will influence the regioselectivity of such reactions.

Stability: The hydrochloride salt form enhances the stability of the compound, particularly of the amine group, by preventing its oxidation.[6] However, like many amine salts, it can be sensitive to strong bases, which will deprotonate the ammonium salt to the free amine. The ester linkage is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Experimental Protocols

General Procedure for NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

Acquire the NMR spectra according to the instrument's standard operating procedures.

Caption: A streamlined workflow for preparing an NMR sample.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its key physical and chemical properties, drawing from available data and predictive analysis based on its structure. A comprehensive understanding of these characteristics is crucial for its successful application in the development of novel therapeutics and other advanced materials. Further experimental investigation to quantify properties such as melting point and solubility in a wider range of solvents would be beneficial for the scientific community.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

DergiPark. (n.d.). FTIR spectra-based fingerprinting and chemometrics for rapid investigation of antioxidant activities of medicinal plants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Retrieved from [Link]

-

NIH. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/ Carbopol934 Polymeric Suspension. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methyl picolinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. Retrieved from [Link]

Sources

- 1. This compound | 359015-11-5 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 359015-11-5 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound - [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. toku-e.com [toku-e.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 6-(aminomethyl)picolinate hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 2, 2026 – This technical guide provides a comprehensive overview of Ethyl 6-(aminomethyl)picolinate hydrochloride (CAS No: 359015-11-5), a pivotal building block for researchers, scientists, and professionals in drug development. This document, compiled by a senior application scientist, delves into the compound's synthesis, analytical methodologies, and its critical role in the creation of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

This compound is a pyridine derivative recognized for its utility as a versatile intermediate in medicinal chemistry. Its structure incorporates a reactive primary amine and an ethyl ester, making it an ideal scaffold for constructing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 359015-11-5 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.67 g/mol | [1][2] |

| IUPAC Name | ethyl 6-(aminomethyl)pyridine-2-carboxylate hydrochloride | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Inert atmosphere, 2-8°C or Room Temperature, dry | [1][2] |

| InChI Key | JHGXKXYTBMCRDX-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Probable Pathway

While specific, detailed synthesis procedures for this compound are not extensively published in peer-reviewed journals, a logical and commonly employed synthetic route involves the catalytic reduction of a nitrile precursor, followed by salt formation. This method is a cornerstone of amine synthesis in pharmaceutical development due to its efficiency and scalability.

A probable and industrially relevant synthesis workflow starts from Ethyl 6-cyanopicolinate. The critical step is the reduction of the cyano group to a primary amine.

Caption: Probable synthesis workflow for the target compound.

Experimental Protocol: Catalytic Reduction of Ethyl 6-cyanopicolinate

This protocol is a representative procedure based on standard organic chemistry principles for the reduction of aromatic nitriles.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with Ethyl 6-cyanopicolinate and a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of Palladium on Carbon (Pd/C) or Raney Nickel is added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specified pressure. The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate, containing the free base Ethyl 6-(aminomethyl)picolinate, is collected.

-

Salt Formation and Isolation: The filtrate is cooled in an ice bath, and a solution of hydrochloric acid in ethanol is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

-

Purification: The crude solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system to yield high-purity this compound.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its application in drug synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust reverse-phase HPLC method is essential for determining the purity of the compound and for in-process control during synthesis. While a specific validated method for the hydrochloride salt is not publicly available, a general method for related picolinate derivatives can be adapted.

Table 2: Representative HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar aromatic compounds. |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile or Methanol | Acidified mobile phase ensures good peak shape for the amine. Acetonitrile or methanol are common organic modifiers in reverse-phase chromatography.[3] |

| Elution | Isocratic or Gradient | An isocratic method is simpler and more robust for routine QC, while a gradient may be necessary to resolve all potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~264 nm | The pyridine ring exhibits strong UV absorbance around this wavelength. |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. |

This liquid chromatography method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for confirming the structure. Expected signals would include a triplet and quartet for the ethyl group, distinct signals for the aromatic protons on the pyridine ring, and a singlet for the aminomethyl (-CH₂NH₂) protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H and C=N stretches from the pyridine ring.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications, making it a valuable building block in the construction of compound libraries for high-throughput screening.

The primary application of this compound is in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The aminomethylpicolinate scaffold can be elaborated to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

While specific drug synthesis pathways involving this exact molecule are often proprietary and detailed in patent literature, the general scheme involves the acylation or alkylation of the primary amine to introduce various pharmacophores that dictate the target specificity and potency of the final drug candidate.[6]

Caption: General application in kinase inhibitor synthesis.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its versatile structure provides a reliable starting point for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in the discovery of next-generation therapeutics.

References

-

Tetrahedron. Ethyl 6-(aminomethyl)picolinate. [Link]

- Google P

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

-

Ferreira, B. L., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

- Google Patents. Prodrug forms of kinase inhibitors and their use in therapy.

- Google Patents.

-

Singh, U. P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

- Google Patents.

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

- Google Patents.

-

PubChem. Ethyl 6-cyanopicolinate. [Link]

-

SIELC Technologies. Separation of Ethyl picolinate on Newcrom R1 HPLC column. [Link]

Sources

- 1. This compound | 359015-11-5 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4746680A - Therapeutic agents - Google Patents [patents.google.com]

Solubility and stability of Ethyl 6-(aminomethyl)picolinate hydrochloride in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Solubility and Stability of Ethyl 6-(aminomethyl)picolinate hydrochloride

Introduction

This compound is a heterocyclic building block featuring a pyridine core, an ethyl ester, and an aminomethyl group, supplied as a hydrochloride salt. Its multifunctional nature makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for creating complex molecules in drug discovery and development.[1] The presence of both an ester and an amine group allows for diverse chemical modifications, potentially improving the solubility and efficacy of target active pharmaceutical ingredients (APIs).[1]

As with any chemical entity destined for pharmaceutical research, a thorough understanding of its fundamental physicochemical properties is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility and stability characteristics of this compound. We will explore the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions, and provide detailed, field-proven protocols for empirical determination. The objective is to equip researchers with the necessary knowledge to handle, formulate, and analyze this compound with confidence, ensuring data integrity and accelerating research timelines.

Physicochemical Profile and Structural Considerations

The behavior of this compound is dictated by its molecular structure. The hydrochloride salt form of the primary amine significantly enhances its polarity. The pyridine ring, while aromatic, contains a nitrogen atom that can participate in hydrogen bonding. The ethyl ester group introduces a lipophilic character and represents a key site for potential hydrolytic degradation.

| Property | Value | Source(s) |

| CAS Number | 359015-11-5 | [2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.67 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | |

| Synonym(s) | Ethyl 6-(aminomethyl)-2-pyridinecarboxylate hydrochloride | [3] |

| InChI Key | JHGXKXYTBMCRDX-UHFFFAOYSA-N | [2] |

Solubility Characterization

Determining the solubility of an API candidate is a critical first step in formulation development.[4] The goal is to identify suitable solvent systems for analysis, reaction chemistry, and preclinical formulation. Given the structure of this compound, its solubility is expected to be highly dependent on the solvent's polarity and, in aqueous systems, the pH.

Theoretical Solubility Influences

-

Aqueous Solubility: The hydrochloride salt of the primary amine is expected to render the molecule water-soluble. However, the overall solubility will be a function of pH. At low pH, the amine is protonated (-CH₂-NH₃⁺), maximizing electrostatic interactions with water. As the pH increases towards the pKa of the amine, it will become deprotonated (-CH₂-NH₂), reducing its aqueous solubility. The pyridine nitrogen can also be protonated at very low pH.

-

Organic Solubility: Solubility in organic solvents will be governed by a balance of polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and pyridine nitrogen, and solvate the hydrochloride salt, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic molecules. Good solubility is anticipated.

-

Low-Polarity and Apolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes): Solubility is expected to be limited in these solvents due to the compound's high polarity and salt nature.

-

Experimental Workflow for Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing thermodynamic solubility data.[5] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute.[5][6]

Caption: Equilibrium solubility determination workflow.

Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with UV detector

-

Solvents:

-

pH 1.2 Buffer (0.1 N HCl)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Procedure:

-

Add an excess amount of the compound (e.g., 10-20 mg) to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[6]

-

Add a precise volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to measure the concentration at several time points (e.g., 24, 48, 72h) to confirm that a plateau has been reached.[6]

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter an aliquot of the supernatant through a syringe filter. Filtration is often preferred to remove fine particulates.

-

Immediately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in mg/mL, accounting for the dilution factor.

Anticipated Solubility Data Summary

The results of such a study can be summarized as follows (Note: These are hypothetical values for illustrative purposes).

| Solvent System | Type | Anticipated Solubility (mg/mL) | Rationale |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | High (>50) | Amine and pyridine groups are fully protonated, maximizing aqueous solubility. |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Moderate (10-50) | Amine group is still largely protonated. |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Low-Moderate (1-10) | Approaching the pKa of the primary amine, reducing protonation and solubility. |

| Methanol | Polar Protic | High (>50) | Excellent H-bonding and polarity match. |

| Ethanol | Polar Protic | Moderate (10-50) | Slightly less polar than methanol. |

| DMSO | Polar Aprotic | High (>50) | Strong H-bond acceptor, effective at solvating salts. |

| Acetonitrile | Polar Aprotic | Low (0.1-1) | Less polar than DMSO, less effective at solvating the salt. |

| Dichloromethane | Non-polar | Insoluble (<0.1) | Polarity mismatch. |

Stability Profile and Degradation Pathways

Understanding a compound's stability is crucial for defining its shelf-life, establishing proper storage conditions, and developing stability-indicating analytical methods.[7][8] Forced degradation (stress testing) is an essential tool to identify likely degradation products and pathways.[9][10]

Predicted Degradation Pathways

The primary point of instability in the this compound molecule is the ethyl ester functional group.

-

Hydrolysis: This is the most probable degradation pathway. The ester can be hydrolyzed to the corresponding carboxylic acid (6-(aminomethyl)picolinic acid) and ethanol. This reaction can be catalyzed by acid or, more rapidly, by base.[11][12] Studies on related picolinate esters confirm that hydrolysis is a significant degradation route, which can also be catalyzed by certain metal ions.[11][13]

Forced Degradation Studies (Stress Testing)

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown.[14] According to ICH guidelines, stress conditions should include acid and base hydrolysis, oxidation, heat, and light.[9] The goal is typically to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely destroying the parent molecule.[9]

Caption: Forced degradation and stability assessment workflow.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to support the development of a stability-indicating method.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is stable (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60-80 °C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Incubate at room temperature (hydrolysis is typically much faster under basic conditions).

-

Withdraw samples at shorter time points (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature, protected from light.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Separately, store a solution of the compound (in a relatively inert solvent) at the same temperature.

-

Sample at various time points and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light.

-

Analyze the exposed and control samples.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method like HPLC with a photodiode array (PDA) detector and ideally a mass spectrometer (LC-MS). The goal is to separate the parent peak from all degradation products.[15][16]

Storage and Handling Recommendations

Based on the predicted instability to hydrolysis, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: While some vendors suggest room temperature storage[1], a more conservative approach is warranted given the potential for hydrolysis, which is accelerated at higher temperatures. Storage at 2-8°C is recommended to minimize degradation rates.[2]

-

Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage, to also prevent potential oxidative degradation.[2]

-

pH: When preparing solutions, it is critical to consider the pH. Solutions should be prepared fresh. For short-term storage, slightly acidic conditions (pH 4-6) are likely to be most favorable, as this will minimize the rate of base-catalyzed hydrolysis while keeping the compound solubilized.[17]

Conclusion

This compound is a polar, water-soluble molecule whose primary liability is the potential for hydrolysis of its ethyl ester group. Its solubility is highly dependent on pH, with greater solubility expected in acidic aqueous solutions and polar organic solvents like methanol and DMSO. The principal degradation pathway is anticipated to be hydrolysis to 6-(aminomethyl)picolinic acid, a reaction that is significantly accelerated by basic conditions.

For researchers and developers, this means that careful control of pH, temperature, and moisture is essential during handling, storage, and experimentation. All quantitative analytical work must be performed using a validated, stability-indicating method, likely based on reverse-phase HPLC, that can resolve the parent compound from its potential degradants. By following the detailed protocols and considering the scientific principles outlined in this guide, professionals can ensure the reliable use of this versatile chemical intermediate in their drug discovery and development programs.

References

-

Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(8), 1261-1276.

-

Ambeed, Inc. via Sigma-Aldrich. (n.d.). This compound. Retrieved from

-

Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 248-255.

-

Breslow, R., & Overman, L. E. (1970). Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl. Journal of the American Chemical Society, 92(4), 1075-1077.

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from

-

Krieger, S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from

-

MySkinRecipes. (n.d.). This compound. Retrieved from

-

Biotuva Life Sciences. (n.d.). This compound. Retrieved from

-

Li, S., et al. (2017). Hydrolysis of p‐Nitrophenyl Picolinate Catalyzed by Mono‐ and Binuclear Transition Metal Complexes with Polyether Bridged Dihydroxamic Acid. Chinese Journal of Chemistry, 35(10), 1547-1554.

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from

-

ResearchGate. (n.d.). Forced degradation studies. [Table]. Retrieved from

-

Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251-2256.

-

Sigma-Aldrich. (n.d.). This compound Search Results. Retrieved from

-

Enamine. (n.d.). Chemical Stability Assay. Retrieved from

-

PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from

-

Sigma-Aldrich (China). (n.d.). This compound. Retrieved from

-

ChemicalBook. (n.d.). Ethyl picolinate synthesis. Retrieved from

-

IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from

-

Kumar, A., et al. (2012). A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. Scientia Pharmaceutica, 80(4), 917-929.

-

BIO Web of Conferences. (2018). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from

-

AmbioPharm. (n.d.). What is a stability indicating method? Retrieved from

-

ARL Bio Pharma. (2018). Stability Indicating Methods. YouTube. Retrieved from

-

Leri, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 28(19), 6829.

-

Sigma-Aldrich. (n.d.). Ethyl 2-picolinate. Retrieved from

-

ChemicalBook. (n.d.). Ethyl picolinate (2524-52-9) 1H NMR spectrum. Retrieved from

-

Sunway Pharm Ltd. (n.d.). Ethyl 6-(aminomethyl)picolinate. Retrieved from

-

Sigma-Aldrich (Ambeed). (n.d.). This compound. Retrieved from

-

FUJIFILM Wako Chemicals. (n.d.). This compound. Retrieved from

-

Sigma-Aldrich (Korea). (n.d.). This compound. Retrieved from

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 359015-11-5 [sigmaaldrich.com]

- 3. This compound | 359015-11-5 [sigmaaldrich.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. ajpsonline.com [ajpsonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 6-(aminomethyl)picolinate hydrochloride

A Comprehensive Spectroscopic Guide to Ethyl 6-(aminomethyl)picolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS Number: 359015-11-5), a key building block in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic characteristics of this molecule, enabling researchers to confidently identify and characterize it.

Molecular Structure and Functional Groups

This compound is a pyridine derivative characterized by an ethyl ester at the 2-position and an aminomethyl group at the 6-position, with the amine present as a hydrochloride salt.[1] Understanding this structure is paramount to interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the aminomethyl protons, and the aromatic protons of the pyridine ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Pyridine-H3 | 8.0 - 8.2 | d | 1H | ~8 |

| Pyridine-H4 | 7.8 - 8.0 | t | 1H | ~8 |

| Pyridine-H5 | 7.6 - 7.8 | d | 1H | ~8 |

| -O-CH₂-CH₃ | 4.3 - 4.5 | q | 2H | ~7 |

| -CH₂-NH₃⁺ | 4.1 - 4.3 | s (broad) | 2H | - |

| -NH₃⁺ | 8.5 - 9.5 | s (broad) | 3H | - |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t | 3H | ~7 |

Rationale for Predictions:

-

Pyridine Protons: The electron-withdrawing nature of the nitrogen atom and the ethyl ester group deshields the pyridine protons, causing them to appear at high chemical shifts. The expected splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent protons on the ring.

-

Ethyl Group: The methylene protons (-O-CH₂-) are adjacent to an oxygen atom, shifting them downfield to around 4.3-4.5 ppm. They will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will be a triplet at approximately 1.3-1.5 ppm.

-

Aminomethyl Group: The methylene protons of the aminomethyl group (-CH₂-NH₃⁺) are adjacent to the positively charged nitrogen, leading to a downfield shift. The signal is expected to be a broad singlet due to rapid proton exchange and quadrupolar broadening from the nitrogen.

-

Ammonium Protons: The protons on the ammonium group (-NH₃⁺) are acidic and will likely appear as a broad singlet at a high chemical shift, and their integration may be variable due to exchange with residual water in the solvent.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| Pyridine-C2 | 148 - 150 |

| Pyridine-C6 | 155 - 157 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C3 | 126 - 128 |

| Pyridine-C5 | 124 - 126 |

| -O-CH₂-CH₃ | 62 - 64 |

| -CH₂-NH₃⁺ | 45 - 47 |

| -O-CH₂-CH₃ | 14 - 16 |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the lowest field.

-

Pyridine Carbons: The carbons attached to the nitrogen (C2 and C6) are the most deshielded of the aromatic carbons. The other pyridine carbons will appear in the typical aromatic region.

-

Aliphatic Carbons: The chemical shifts of the ethyl and aminomethyl carbons are in the expected aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=N, C=C Stretch (Pyridine) | 1600 - 1450 | Medium-Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

Interpretation of IR Data:

-

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt.

-

A strong, sharp peak around 1730 cm⁻¹ will be indicative of the ester carbonyl group.

-

The presence of the pyridine ring will be confirmed by the C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The strong C-O stretch of the ester will be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion of the free base (Ethyl 6-(aminomethyl)picolinate) is expected at m/z 180. The hydrochloride salt will not be observed directly.

-

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z 135, corresponding to the loss of the ethoxy radical from the ester.

-

Loss of the Ethyl Group (-CH₂CH₃): A fragment at m/z 151.

-

Picolinyl Ester Fragmentation: Picolinyl esters are known to undergo characteristic fragmentation, which can be useful for structural elucidation.[2][3][4]

Caption: Predicted key fragmentation pathways for Ethyl 6-(aminomethyl)picolinate.

Experimental Protocols

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

5.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

5.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and identify key fragment ions.

Conclusion

The spectroscopic data of this compound is highly characteristic and allows for its unambiguous identification. By understanding the predicted NMR, IR, and Mass Spec data presented in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug discovery and chemical synthesis.

References

- 1. This compound | 359015-11-5 [sigmaaldrich.com]

- 2. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 6-(aminomethyl)picolinate Hydrochloride: A Versatile Bifunctional Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is recognized as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity, chelating properties, and synthetic accessibility.[1] This guide focuses on a particularly valuable derivative, Ethyl 6-(aminomethyl)picolinate hydrochloride. Its bifunctional nature, possessing both a reactive primary amine and an ethyl ester, positions it as an exceptional building block for constructing complex therapeutic agents. We will explore its fundamental properties, delve into its core applications as a linker and pharmacophore, and provide detailed, field-proven protocols for its synthetic manipulation, with a focus on its role in creating sophisticated molecules like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to a Privileged Scaffold

In the quest for novel therapeutics, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[2][3][4] The pyridine ring system is a quintessential example, found in numerous natural products and FDA-approved drugs.[4] this compound emerges from this class as a highly versatile and synthetically tractable building block.

The molecule's value lies in its distinct functional handles, which can be addressed with orthogonal chemical strategies:

-

A Primary Aminomethyl Group: A nucleophilic handle ideal for forming stable amide bonds, sulfonamides, or for use in reductive amination.

-

An Ethyl Ester Group: An electrophilic site that can be readily hydrolyzed to a carboxylic acid for further coupling, or directly converted to an amide.

-

A Pyridine Core: Provides a degree of conformational constraint and can participate in metal chelation, potentially influencing the molecule's pharmacokinetic properties or mechanism of action.[1]

This guide will provide researchers and drug development professionals with the technical insights and practical methodologies required to leverage this potent scaffold in their discovery programs.

Physicochemical Properties

A clear understanding of a building block's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 359015-11-5 | |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [5] |

| Molecular Weight | 216.67 g/mol | [5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, dry | [5] |

| IUPAC Name | ethyl 6-(aminomethyl)-2-pyridinecarboxylate hydrochloride |

Core Applications in Drug Design

The unique bifunctional architecture of this compound makes it a powerful tool for implementing several key strategies in modern drug design.

Caption: Experimental workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

-

Reagent Addition: Add this compound (1.1 eq) and HATU (1.2 eq).

-

Solvation: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).

-

Cooling: Place the flask in an ice-water bath and stir for 5 minutes until the internal temperature reaches ~0°C.

-

Base Addition: Slowly add DIPEA (3.0 eq) dropwise via syringe. Caution: This may be exothermic.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Check for the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Converting the ethyl ester to a carboxylic acid "unmasks" a new reactive handle, enabling subsequent amide coupling reactions at the other end of the molecule. Standard saponification with lithium hydroxide (LiOH) is a mild and effective method.

Causality Behind Experimental Choices:

-

Base (LiOH): Lithium hydroxide is preferred over NaOH or KOH in many research settings because the resulting lithium carboxylate salts often have better solubility in organic co-solvents, and excess LiOH is easier to remove during workup.

-

Solvent System (THF/Water): A mixture of a water-miscible organic solvent like Tetrahydrofuran (THF) and water is used to ensure that both the relatively nonpolar ester starting material and the ionic hydroxide reagent are in the same phase, allowing the reaction to proceed efficiently.

Detailed Step-by-Step Methodology:

-

Solvation: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Acidification: Cool the mixture to 0°C and carefully add 1N HCl dropwise to neutralize the excess LiOH and protonate the carboxylate, adjusting the pH to ~4-5. The product may precipitate at this stage.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can often be used in the next step without further purification.

Conclusion and Future Outlook

This compound is more than just a simple building block; it is a strategic component for the rational design of complex, high-value therapeutic agents. Its defined stereochemistry, bifunctional reactivity, and the privileged nature of its picolinate core make it an invaluable asset for medicinal chemists. As drug discovery continues to embrace modalities like targeted protein degradation and antibody-drug conjugates, the demand for versatile, reliable, and synthetically accessible linkers will only grow. This compound is perfectly positioned to meet this need, enabling the rapid assembly of compound libraries and accelerating the journey from concept to clinical candidate.

References

-

This compound. MySkinRecipes. [Link]

-

Natural product derived privileged scaffolds in drug discovery. PubMed. [Link]

- WO2021076681A1 - Process for synthesis of picolinamides.

-

Amide Synthesis. Fisher Scientific. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]

-

Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. NIH. [Link]

-

PROTACs– a game-changing technology. PMC - NIH. [Link]

-

Clinical Profile: Chromium Picolinate for Compounding. GlobalRx. [Link]

-

Click chemistry in the development of PROTACs. PMC - NIH. [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC - PubMed Central. [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Natural product derived privileged scaffolds in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

A-Z Guide to Ethyl 6-(aminomethyl)picolinate hydrochloride: A Keystone Building Block for Synthetic Chemistry

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of ethyl 6-(aminomethyl)picolinate hydrochloride. This versatile building block offers a unique combination of reactive sites, enabling the synthesis of complex molecular architectures and serving as a valuable intermediate in the creation of novel therapeutic agents.

Section 1: Core Characteristics and Handling

This compound (CAS Number: 359015-11-5) is a pyridine derivative featuring a primary amine and an ethyl ester.[1] This bifunctionality is key to its utility. The hydrochloride salt form enhances stability and simplifies handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Room temperature, dry, inert atmosphere |

(Data sourced from various suppliers)[1][2][3]

Safety and Handling

As a laboratory chemical, appropriate personal protective equipment (PPE) should always be used. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[4]

Hazard Statements:

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection (P280).[2][3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2][3][4]

Section 2: Synthetic Accessibility

The primary route to accessing the reactive freebase form of ethyl 6-(aminomethyl)picolinate from its hydrochloride salt is a straightforward acid-base extraction. This deprotection is fundamental prior to employing the amine functionality in subsequent reactions.

Experimental Protocol: Freebase Generation

Objective: To generate the freebase of ethyl 6-(aminomethyl)picolinate for use in nucleophilic reactions.

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the this compound salt in a minimal amount of deionized water.

-

Neutralization: Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution with stirring until the pH of the aqueous layer is ~8-9 (verified with pH paper). This neutralizes the hydrochloride, liberating the primary amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with three portions of DCM or EtOAc. The organic layers contain the desired freebase.

-

Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄ to remove residual water.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the freebase, ethyl 6-(aminomethyl)picolinate, ready for the next synthetic step.

Self-Validation: The success of the freebasing procedure can be confirmed by a simple Thin Layer Chromatography (TLC) analysis, comparing the starting hydrochloride salt with the final product. The freebase will exhibit a different retention factor (Rf).

Section 3: The Synthetic Utility of a Bifunctional Building Block

The strategic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic ester.

Reactions at the Aminomethyl Group

The primary amine is a potent nucleophile, readily participating in a variety of classical amine reactions.

-

Acylation/Amide Bond Formation: The amine can be acylated with acid chlorides, anhydrides, or activated carboxylic acids (using coupling reagents like EDC/HOBt or HATU) to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride, NaBH(OAc)₃) yields secondary or tertiary amines, respectively. This allows for the introduction of a wide range of substituents.

-

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) provides sulfonamides, a common motif in medicinal chemistry.

-

Alkylation: While direct alkylation can lead to over-alkylation, it is possible under carefully controlled conditions. A more reliable approach is often a two-step reductive amination.

Reactions Involving the Picolinate Moiety

The ethyl ester and the pyridine nitrogen introduce another dimension of reactivity.

-

Chelation and Ligand Synthesis: The picolinate structure, particularly the nitrogen atom of the pyridine ring and the aminomethyl group, can act as a bidentate ligand, capable of coordinating with various metal ions.[5] This property is valuable in the development of metal-based catalysts or therapeutic agents.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This allows for subsequent amide bond formation at this position or for altering the solubility profile of the molecule.

-

Ester Transesterification/Amidation: The ester can be converted to other esters or directly to amides by reaction with alcohols or amines, often requiring elevated temperatures or catalysis.

Section 4: Application in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable starting material for the synthesis of biologically active molecules. It is frequently employed in the creation of compounds targeting a range of diseases, including inflammatory conditions, neurological disorders, and cancer.[1]

Workflow: Synthesis of a Hypothetical Bioactive Amide

This workflow illustrates a common synthetic sequence starting from this compound.

Caption: Synthetic workflow from the starting material to a target amide.

Protocol: Acylation of Ethyl 6-(aminomethyl)picolinate

Objective: To synthesize an amide derivative via acylation of the primary amine.

Materials:

-

Ethyl 6-(aminomethyl)picolinate (freebase, from Protocol 2.1)

-

An appropriate acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: To a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ethyl 6-(aminomethyl)picolinate freebase.

-

Dissolution: Dissolve the freebase in anhydrous DCM.

-

Base Addition: Add a slight excess (1.1-1.2 equivalents) of Et₃N or DIPEA to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure amide.

Causality: The use of a non-nucleophilic base is crucial to prevent it from competing with the primary amine in reacting with the electrophilic acyl chloride. Cooling the reaction initially helps to control the exothermic nature of the acylation.

Section 5: Conclusion

This compound is a strategically important building block in organic synthesis. Its bifunctional nature, coupled with the stability afforded by the hydrochloride salt, makes it an accessible and versatile tool for the construction of complex molecules. A thorough understanding of its reactivity and handling is essential for leveraging its full potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

A Technical Guide to the Synthesis of Novel Picolinamide Derivatives from Ethyl 6-(aminomethyl)picolinate hydrochloride

Abstract

Picolinamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to metabolic diseases.[1][2] This guide provides an in-depth technical overview of the synthesis of novel picolinamide derivatives, utilizing Ethyl 6-(aminomethyl)picolinate hydrochloride as a versatile and strategic starting material. We will explore the fundamental principles of amide bond formation, detail robust experimental protocols using common and advanced coupling reagents, and discuss the rationale behind methodological choices to empower researchers in the rational design and synthesis of new chemical entities for drug discovery pipelines.

Introduction: The Significance of the Picolinamide Scaffold

The picolinamide framework, a carboxamide derivative of picolinic acid, is a cornerstone in modern drug development. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting diverse biological systems. Notable examples include the development of novel kinase inhibitors for cancer therapy and potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for treating metabolic syndrome.[3][4]

The starting material, this compound, is an exemplary building block for constructing libraries of novel picolinamide analogs.[5] It possesses two key functional handles: a primary aliphatic amine, which serves as the nucleophilic site for amide bond formation, and an ethyl ester, which can be further modified or retained based on the therapeutic target. The hydrochloride salt form ensures stability and enhances solubility in various solvent systems.

This guide focuses on the most critical transformation: the coupling of the primary amine of Ethyl 6-(aminomethyl)picolinate with a diverse range of carboxylic acids to yield the target picolinamide derivatives.

Core Synthetic Strategy: The Art and Science of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is the central principle behind all amide coupling reactions.[7]

Causality Behind Reagent Selection

The choice of coupling reagent is paramount and is dictated by the steric and electronic properties of the substrates, the desired reaction scale, and the need to preserve stereochemical integrity if chiral centers are present.

-

Carbodiimide-Based Reagents (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to side reactions, including racemization of α-chiral carboxylic acids.[8]

-

Coupling Additives (HOBt, DMAP): To mitigate the side reactions associated with carbodiimides, additives are frequently employed. Hydroxybenzotriazole (HOBt) traps the O-acylisourea intermediate to form an active HOBt ester, which is less reactive but more selective, thereby suppressing racemization and improving yields.[9] 4-Dimethylaminopyridine (DMAP) can act as a potent acyl transfer catalyst, particularly in sterically hindered couplings.[9]

-

Uronium/Aminium Reagents (HATU): For challenging couplings involving electron-deficient amines or sterically demanding carboxylic acids, uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are the gold standard.[10] HATU reacts with the carboxylic acid to form a highly reactive activated ester, and the reaction is typically rapid and high-yielding, often succeeding where other methods fail.

The Role of Solvent and Base

-

Solvents: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are preferred as they effectively solvate the reactants without interfering with the reaction.[8][10]

-

Bases: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. Its primary role is to neutralize the hydrochloride salt of the starting amine, liberating the free primary amine for the nucleophilic attack. It also scavenges the acid generated during the reaction, driving the equilibrium towards product formation.[10]

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: General Amide Coupling via EDC/HOBt

This protocol is a robust starting point for a wide array of carboxylic acids.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the active ester.

-

Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to this solution to liberate the free amine.

-

Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired picolinamide derivative.

Protocol 2: Advanced Amide Coupling via HATU

This protocol is recommended for sterically hindered or electronically deactivated substrates.

-

Reagent Preparation: To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 10 minutes at room temperature.

-

Amine Addition: Add this compound (1.0 equivalent) directly to the activated mixture.

-

Reaction Execution: Stir the reaction at room temperature for 2-6 hours.

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation and Workflow Visualization

Optimization of Reaction Conditions

To ensure trustworthiness and reproducibility, a screening of reaction conditions is often the first step. The following table represents a typical optimization matrix for the coupling of a model carboxylic acid with this compound.

| Entry | Coupling System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | EDC/HOBt | TEA | DCM | 23 | 24 | 65% |

| 2 | EDC/HOBt | DIPEA | DCM | 23 | 18 | 78% |

| 3 | EDC/HOBt | DIPEA | DMF | 23 | 18 | 85% |

| 4 | HATU | DIPEA | DMF | 23 | 4 | 92% |

Table 1: Representative data from the optimization of amide coupling conditions.

Visualizing the Synthetic Workflow

A clear workflow diagram is essential for planning and execution.

Caption: General workflow for the synthesis of picolinamide derivatives.

Mechanistic Insight: EDC/HOBt Coupling

Understanding the mechanism allows for troubleshooting and optimization.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Conclusion and Future Outlook

The synthetic strategies detailed in this guide provide a robust and versatile platform for the generation of novel picolinamide derivatives from this compound. By carefully selecting the appropriate coupling reagents, bases, and solvents, researchers can efficiently synthesize diverse chemical libraries. The protocols for EDC/HOBt and HATU-mediated couplings offer reliable methods for both straightforward and challenging substrates. The true power of this approach lies in its modularity; by varying the carboxylic acid component, an immense chemical space can be explored, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.[Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.[Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. National Center for Biotechnology Information (PMC).[Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace.[Link]

-

This compound. MySkinRecipes.[Link]

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.[Link]

-

Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed.[Link]

-